molecular formula C14H16N2O B2920903 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one CAS No. 890093-83-1

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one

Cat. No. B2920903
CAS RN: 890093-83-1
M. Wt: 228.295
InChI Key: LXXKGZMUHZNSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one , also known as 2-(aminoquinolin-3-yl)ethanone , is a nitrogen-containing heterocyclic compound. Its molecular formula is C₁₁H₁₀N₂O , and it has a molecular weight of 186.21 g/mol . The quinoline moiety is a privileged scaffold in drug development due to its diverse therapeutic activities.


Synthesis Analysis

Various synthetic routes have been developed for the synthesis of quinoline derivatives. These include conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . The specific synthetic pathway for 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one would depend on the desired substituents and functional groups.


Molecular Structure Analysis

The molecular structure of 1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one consists of a quinoline ring fused with a dimethylpropanone moiety. The quinoline nucleus provides a versatile platform for biological activity due to its presence in various natural compounds and pharmacologically active molecules .

Scientific Research Applications

Antituberculosis Activity

The antituberculosis activity of quinoline derivatives is another important area of application. Given the emergence of drug-resistant strains of tuberculosis, there is a continuous need for new drugs, and quinoline compounds are being explored for their potential use in this field.

Each of these applications represents a unique field of study where “1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one” could potentially contribute to the development of new therapeutic agents. The research into these applications is supported by the broad spectrum of bio-responses that quinoline scaffolds exhibit, including their presence in various FDA-approved drugs .

properties

IUPAC Name

1-(2-aminoquinolin-3-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,3)12(17)10-8-9-6-4-5-7-11(9)16-13(10)15/h4-8H,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXKGZMUHZNSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC2=CC=CC=C2N=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoquinolin-3-yl)-2,2-dimethylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.